molecular formula C12H15ClN2O3 B2651307 2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 2411237-76-6

2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2651307
CAS No.: 2411237-76-6
M. Wt: 270.71
InChI Key: YNCKKCSJVGODOJ-UHFFFAOYSA-N
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Description

“2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide” is a compound that falls under the category of N-cyanoacetamides . These compounds are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C16H15ClN2O3 . The average mass is 318.755 Da and the monoisotopic mass is 318.077118 Da .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mechanism of Action

While the specific mechanism of action for “2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide” is not explicitly mentioned in the sources, similar compounds have been evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .

Future Directions

The future directions for “2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide” and similar compounds could involve further evaluation of their biological activities. For instance, compounds synthesized in a similar manner have shown promising results as urease inhibitors , suggesting potential for further development in this area.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-18-10-4-2-9(3-5-10)7-14-12(17)8-15-11(16)6-13/h2-5H,6-8H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCKKCSJVGODOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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